1-(3-(Difluoromethyl)-5-ethoxyphenyl)propan-2-one
Description
1-(3-(Difluoromethyl)-5-ethoxyphenyl)propan-2-one is a fluorinated aromatic ketone characterized by a propan-2-one backbone substituted with a difluoromethyl (-CF₂H) group at the 3-position and an ethoxy (-OCH₂CH₃) group at the 5-position of the phenyl ring.
Properties
Molecular Formula |
C12H14F2O2 |
|---|---|
Molecular Weight |
228.23 g/mol |
IUPAC Name |
1-[3-(difluoromethyl)-5-ethoxyphenyl]propan-2-one |
InChI |
InChI=1S/C12H14F2O2/c1-3-16-11-6-9(4-8(2)15)5-10(7-11)12(13)14/h5-7,12H,3-4H2,1-2H3 |
InChI Key |
QNPLWSSRVYISGA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1)C(F)F)CC(=O)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 1-(3-(Difluoromethyl)-5-ethoxyphenyl)propan-2-one
General Synthetic Strategy
The synthesis of This compound typically involves the introduction of the difluoromethyl group onto an aromatic precursor bearing an ethoxy substituent, followed by ketone formation on the propan-2-one side chain. The key steps generally include:
- Starting from a suitably substituted benzaldehyde or acetophenone derivative.
- Introduction of the difluoromethyl group via difluorination or nucleophilic substitution.
- Formation or modification of the ketone functional group on the propan-2-one moiety.
Specific Reported Synthetic Routes
Difluorination of α,α,α-Trifluoroketones and Subsequent Fragmentation
A notable method involves the preparation of difluoromethyl ketones via a multi-step process starting from trifluoromethyl diketones, followed by selective difluorination and fragmentation reactions:
- Step 1: Synthesis of 1-trifluoromethyl-1,3-diketones by reacting acetophenone derivatives with ethyl trifluoroacetoacetate under stirring at room temperature for 16 hours.
- Step 2: Difluorination of these diketones using Selectfluor under reflux in acetonitrile for 24 hours.
- Step 3: Fragmentation of the resulting pentafluoro dihydroxybutanones with triethylamine at room temperature, followed by acid workup to yield the difluoromethyl ketones.
This method has been successfully applied to various aromatic substrates, yielding difluoromethyl ketones in moderate to high yields (e.g., 77%-91%) as oils or solids. Characterization by NMR (^1H, ^13C, ^19F) and IR confirms the structure and purity of the products.
| Step | Reagents/Conditions | Outcome/Yield | Notes |
|---|---|---|---|
| 1 | Acetophenone derivative + ethyl trifluoroacetoacetate, stir 16 h, RT | 1-trifluoromethyl-1,3-diketone, 80% yield | Orange oil, purified by extraction |
| 2 | Selectfluor, MeCN, reflux 24 h | Pentafluoro dihydroxybutanone intermediate | Isolated by extraction and drying |
| 3 | Et3N, MeCN, RT 24 h, then acid workup | Difluoromethyl ketone, 77-91% yield | Yellow oil or pale solid, NMR confirmed |
Reference: Detailed procedures and spectral data available in Royal Society of Chemistry supplementary materials.
Condensation of 3-(Difluoromethyl)-5-ethoxybenzaldehyde with Chloroacetone
Another synthetic approach involves a direct condensation reaction:
- Reactants: 3-(Difluoromethyl)-5-ethoxybenzaldehyde and chloroacetone.
- Conditions: Reaction carried out in the presence of a base such as potassium carbonate in an organic solvent like ethanol or methanol under reflux.
- Workup: Purification by recrystallization or column chromatography to isolate the chlorinated ketone intermediate.
This method is commonly used in industrial and medicinal chemistry settings for related compounds and can be adapted for the target compound by appropriate substitution patterns.
| Parameter | Details |
|---|---|
| Starting materials | 3-(Difluoromethyl)-5-ethoxybenzaldehyde, chloroacetone |
| Base | Potassium carbonate |
| Solvent | Ethanol or methanol |
| Temperature | Reflux |
| Purification | Recrystallization or column chromatography |
| Product | This compound (chlorinated intermediate) |
Reference: Synthetic route adapted from similar difluoromethyl ketone preparations.
Analytical Data and Characterization
The prepared This compound compounds are typically characterized by:
Nuclear Magnetic Resonance (NMR):
- ^1H NMR shows aromatic protons, ethoxy group signals, and characteristic difluoromethyl triplets due to fluorine coupling.
- ^13C NMR displays ketone carbonyl carbons, aromatic carbons, and signals split by fluorine coupling.
- ^19F NMR shows distinct signals for the difluoromethyl group, typically in the range of -80 to -100 ppm.
-
- Strong carbonyl (C=O) stretch around 1700 cm^-1.
- Aromatic C-H and C-F stretches consistent with substitution pattern.
-
- Molecular ion peaks consistent with the molecular formula including difluoromethyl and ethoxy substituents.
These data confirm the successful synthesis and purity of the target compound.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
1-(3-(Difluoromethyl)-5-ethoxyphenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The difluoromethyl and ethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Difluoromethyl and Ethoxyphenyl moieties in Drug Design
- Difluoromethyl group The inclusion of a difluoromethyl group in a molecule can significantly influence its properties. Research has shown that the difluoromethyl moiety can serve as a bioisostere for hydroxyl groups or methyl groups, enhancing metabolic stability and lipophilicity, which are important factors in drug design .
- Ethoxyphenyl group The ethoxyphenyl moiety may contribute to the compound's overall structure-activity relationship. The presence of an ethoxy group can affect the compound's solubility, binding affinity, and interaction with biological targets .
Potential Applications in Synthesis
- PI3Kδ Inhibitors The compound could potentially be used in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, which have been identified as potent PI3Kδ inhibitors . PI3Kδ is a lipid kinase that plays a crucial role in immune cell signaling and has emerged as a therapeutic target for inflammatory and autoimmune diseases .
- Building Blocks for Complex Molecules As an intermediate, 1-(3-(Difluoromethyl)-5-ethoxyphenyl)propan-2-one can be a building block for creating more complex molecules with potential biological activities. The propan-2-one structure allows for further chemical modifications and functionalization, making it a versatile component in organic synthesis .
Mechanism of Action
The mechanism of action of 1-(3-(Difluoromethyl)-5-ethoxyphenyl)propan-2-one involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The ethoxyphenyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to various targets. These interactions can modulate enzymatic activity and cellular pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table and analysis highlight key differences between 1-(3-(Difluoromethyl)-5-ethoxyphenyl)propan-2-one and related compounds:
Table 1: Structural and Physicochemical Comparison
Key Comparative Insights:
Substituent Effects on Reactivity and Stability
- Fluorinated Groups : The difluoromethyl group (-CF₂H) in the target compound offers moderate electronegativity and metabolic stability compared to the trifluoromethyl (-CF₃) group in ’s analog, which is more electron-withdrawing and resistant to oxidation .
- Ethoxy vs. Halogen Substituents : The ethoxy group (-OCH₂CH₃) enhances solubility in polar solvents compared to halogenated analogs (e.g., ’s dichloro-fluorophenyl compound), which are more lipophilic .
Structural Backbone Variations
- Propan-2-one vs. α,β-Unsaturated Ketones : Unlike the α,β-unsaturated ketone in , the propan-2-one backbone lacks conjugation, reducing its reactivity in electrophilic additions but improving stability under basic conditions .
- Heterocyclic vs. Aromatic Substituents : Pelletierine () incorporates a piperidinyl group, enabling biological activity through nitrogen-mediated interactions, whereas the ethoxy and difluoromethyl groups in the target compound may favor pharmacokinetic optimization .
Biological Activity
1-(3-(Difluoromethyl)-5-ethoxyphenyl)propan-2-one is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features. The compound is characterized by the presence of a difluoromethyl group and an ethoxyphenyl moiety, which significantly influence its biological activity and potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, interactions with biological targets, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H13F2O2, with a molecular weight of approximately 228.24 g/mol. The difluoromethyl group enhances the lipophilicity of the compound, while the ethoxy group facilitates hydrogen bonding interactions, which are crucial for binding to various biological targets.
Mechanisms of Biological Activity
Research indicates that this compound exhibits several mechanisms of action:
- Enzyme Inhibition : The compound has been evaluated for its potential as an enzyme inhibitor. Its structural features may enhance binding affinities through hydrophobic interactions with enzyme active sites.
- Cell Membrane Penetration : The difluoromethyl group may improve the compound's ability to penetrate lipid membranes, facilitating cellular uptake and subsequent biological effects.
Biological Targets and Interactions
Studies have focused on the interactions of this compound with various biological targets:
| Biological Target | Interaction Type | Potential Effects |
|---|---|---|
| Enzymes | Inhibition | Reduced enzymatic activity |
| Receptors | Binding | Altered signal transduction |
| Lipid membranes | Penetration | Enhanced cellular uptake |
The presence of the difluoromethyl group is particularly noted for enhancing interactions with lipid environments, while the ethoxy group may facilitate hydrogen bonding with polar active sites on proteins.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Enzyme Interaction Studies : Research demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways, leading to potential applications in treating metabolic disorders.
- Pharmacological Assessments : In vitro assays indicated that this compound exhibited significant activity against certain cancer cell lines, suggesting its potential as an anticancer agent.
- Comparative Studies : Comparative analysis with structurally similar compounds revealed that the unique combination of functional groups in this compound resulted in enhanced potency and selectivity towards specific biological targets.
Q & A
Q. What are the common synthetic routes for 1-(3-(Difluoromethyl)-5-ethoxyphenyl)propan-2-one?
A widely applicable method involves Friedel-Crafts acylation, where a difluoromethyl-substituted aryl precursor reacts with propanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Alternative routes include nucleophilic substitution on pre-functionalized aryl ketones, leveraging ethoxy and difluoromethyl groups introduced via palladium-catalyzed coupling or fluorination agents like DAST (diethylaminosulfur trifluoride). Optimization of reaction conditions (e.g., anhydrous solvents, controlled temperature) is critical to avoid side reactions such as over-fluorination or ether cleavage .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- ¹H/¹³C NMR : Identifies aromatic proton environments (e.g., ethoxy CH₃CH₂O– at δ 1.3–1.5 ppm, difluoromethyl CF₂H at δ 5.5–6.0 ppm with splitting due to ²J₃-F coupling).
- IR Spectroscopy : Confirms the ketone C=O stretch (~1700–1750 cm⁻¹) and aryl ether C–O–C (~1250 cm⁻¹).
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 244.1) and fragmentation patterns. Cross-referencing with X-ray crystallography data (e.g., bond angles, torsion) ensures structural accuracy .
Q. How can purification be achieved for this fluorinated aryl ketone?
Column chromatography using silica gel with gradient elution (hexane/ethyl acetate 4:1 to 2:1) effectively removes unreacted precursors. Recrystallization in ethanol/water mixtures (7:3 v/v) yields high-purity crystals, with monitoring via TLC (Rf ~0.4 in hexane:EtOAc 3:1) .
Q. What stability considerations are critical during storage?
The compound is sensitive to moisture due to the ketone group. Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation of the aryl ether moiety. Regular NMR checks (e.g., every 6 months) monitor decomposition .
Advanced Research Questions
Q. How does the difluoromethyl group influence electronic properties and bioactivity?
The –CF₂H group introduces strong electron-withdrawing effects (σₚ = 0.43), altering the aryl ring’s electron density and enhancing metabolic stability by resisting oxidative demethylation. This substituent also increases lipophilicity (logP ~2.8), improving blood-brain barrier penetration. Comparative studies with non-fluorinated analogs show reduced CYP450 metabolism, as seen in fluorinated pharmaceuticals .
Q. What computational methods predict interactions with biological targets?
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess reactivity, while molecular docking (AutoDock Vina) models binding affinities to enzymes like cytochrome P450. MD simulations (AMBER/CHARMM) evaluate conformational stability in lipid bilayers. Validate predictions with SPR (surface plasmon resonance) binding assays .
Q. How can X-ray crystallography resolve stereoelectronic effects in fluorinated analogs?
Single-crystal X-ray diffraction reveals the dihedral angle between the aryl ring and ketone group (~15–25°), influenced by fluorine’s steric and electronic effects. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–F⋯H contacts, 2.5–3.0 Å), explaining packing efficiency and solubility trends .
Q. How to address contradictions between spectroscopic and computational data?
For example, if NMR suggests axial chirality but DFT predicts a planar conformation, perform variable-temperature NMR to assess dynamic effects. Synchrotron XRD can resolve ambiguities in bond lengths/angles, while NOESY correlations detect through-space interactions in solution .
Q. What role does the ethoxy group play in metabolic pathways?
The –OCH₂CH₃ group undergoes phase I metabolism via O-dealkylation (CYP3A4), forming a phenol intermediate. Radiolabeled studies (¹⁴C-ethoxy) track metabolites in hepatocyte models. Compare with methoxy analogs to quantify metabolic half-life differences (t₁/₂ ~2–4 hrs vs. 6–8 hrs) .
Q. How to optimize enantioselective synthesis for chiral derivatives?
Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) induce >90% ee. Monitor enantiomeric excess via chiral HPLC (Chiralpak AD-H column, hexane:IPA 90:10) or CD spectroscopy. Crystallize diastereomeric salts (e.g., with L-tartaric acid) for resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
